molecular formula C18H12N2OS B2894783 2-cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide CAS No. 473243-50-4

2-cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2894783
CAS No.: 473243-50-4
M. Wt: 304.37
InChI Key: HKTYCQCDMVTYOQ-UHFFFAOYSA-N
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Description

2-cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide is a conjugated cyanoenamide derivative that serves as a versatile building block in organic synthesis and a promising scaffold in medicinal chemistry. This compound features strong electron-withdrawing characteristics and an extended π-conjugated system due to its naphthyl and thiophene moieties, making it a candidate for developing organic electronic materials such as semiconductors and fluorescent probes. In biomedical research, closely related structural analogues have demonstrated significant potential as anticancer agents. Recent studies on naphthalene acrylamide analogues have shown potent antiproliferative efficacy against human cancer cell lines, including HepG2 liver cancer and MCF-7 breast cancer cells. The molecular architecture of this compound class, characterized by a α,β-unsaturated carbonyl group, can enable dual mechanisms of action involving competitive inhibition and covalent modification of target proteins. This mechanism has been observed in related compounds, which act as potent inhibitors of disease-relevant protein kinases like Fibroblast Growth Factor Receptors (FGFRs), with IC50 values in the nanomolar range. Furthermore, its pharmacophore aligns with features of known telomerase inhibitors, suggesting potential for targeting telomerase in cancer cells. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyano-N-naphthalen-1-yl-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c19-11-15(10-13-8-9-22-12-13)18(21)20-17-7-3-5-14-4-1-2-6-16(14)17/h1-10,12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTYCQCDMVTYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CSC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between a naphthylamine derivative and a cyanoacetic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under conditions such as elevated temperatures or the presence of catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced cyano derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a boron-containing reagent in organic synthesis. Its ability to form stable complexes with various nucleophiles enables it to act as a versatile building block for the synthesis of complex organic molecules. Notable reactions include:

  • Suzuki Coupling Reactions : The compound can be employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Reaction TypeDescriptionReference
Suzuki CouplingFormation of biaryl compounds
Boronate EsterificationSynthesis of boronate esters

Materials Science

In materials science, 3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used to create functionalized polymers and nanomaterials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.

Case Study :
Research has shown that incorporating this compound into polymer blends improves their electrical conductivity and thermal stability, making them suitable for applications in electronic devices.

Medicinal Chemistry

The compound's structural features make it an interesting candidate for drug development. Its boron atom can interact with biological targets, potentially leading to new therapeutic agents.

Example Applications :

  • Anticancer Agents : Studies have indicated that boron-containing compounds can exhibit cytotoxic effects on cancer cells, providing a pathway for developing new anticancer drugs.
Application AreaPotential UseReference
Anticancer AgentsDevelopment of novel therapeutic agents
Drug Delivery SystemsUse in targeted drug delivery mechanisms

Mechanism of Action

The mechanism of action of 2-cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest, influencing its behavior in electronic devices.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Structural Features Yield (%) Melting Point (°C) Key Spectral Data (NMR/IR) Biological Activity (if reported)
Target Compound : 2-Cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide Naphthalen-1-yl, thiophen-3-yl, cyano N/A N/A N/A Inferred potential for kinase inhibition
36a (): (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide Naphthalen-2-yl, cyclopenta[b]thiophen-2-yl, dual cyano groups 51.42 228–230 1H NMR δ 7.20–8.40 (aromatic), IR 1671 cm⁻¹ (C=O) Antiproliferative (implied)
36b (): (2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide Naphthalen-2-yl, tetrahydrobenzothiophen-2-yl, dual cyano groups 49.50 252–254 13C NMR δ 52.0–165.0 (carbonyl/aromatic) Antiproliferative (implied)
6b (): 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide Naphthalen-1-yloxy, triazole, nitro group N/A N/A 1H NMR δ 5.38–10.79 (triazole/amide) Not reported
WP1066 (): (E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide Bromopyridyl, phenylethyl, cyano N/A N/A N/A JAK/STAT3 inhibition, antiproliferative
2-Cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide () Thiophen-2-yl, 4-fluorophenyl, cyano N/A N/A N/A Not reported

Key Observations:

Substituent Effects on Reactivity :

  • Compounds with naphthalen-2-yl (36a–b) exhibit moderate synthetic yields (~50%), while benzodioxol-substituted analogs (37a) achieve higher yields (~82.55%) due to enhanced electron-donating effects facilitating condensation reactions.
  • The presence of bulky groups (e.g., naphthalene) may sterically hinder reactions, as seen in lower yields for 36a–b compared to simpler aromatic derivatives.

Electronic and Spectral Properties: The cyano group in all compounds induces strong IR absorption at ~1670–1682 cm⁻¹ (C=O stretch), with shifts influenced by adjacent substituents. Aromatic proton signals in 1H NMR (δ 7.20–8.40 ppm) vary depending on the electron-withdrawing/donating nature of substituents (e.g., nitro groups in 6b cause downfield shifts).

Thermal Stability: Higher melting points (228–254°C) in cyano-containing compounds (36a–b) compared to non-cyano analogs suggest stronger intermolecular interactions (dipole-dipole, π-π stacking).

Biological Activity :

  • WP1066 (), though structurally distinct, demonstrates that acrylamide derivatives with aromatic/heteroaromatic substituents can target kinase pathways (JAK/STAT3). The target compound’s thiophen-3-yl and naphthalen-1-yl groups may similarly modulate protein binding.

Biological Activity

2-Cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide is a synthetic organic compound notable for its unique structural features, including a cyano group, a naphthalene ring, and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development and organic electronics.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2OSC_{13}H_{10}N_2OS. Its structural characteristics contribute to its reactivity and interaction with biological targets. The compound can be synthesized through various methods, including condensation reactions and cross-coupling techniques involving thiophene derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The cyano group may facilitate binding to active sites, while the naphthalene and thiophene rings enhance the compound's lipophilicity, potentially improving cell membrane permeability .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

Cytotoxicity and Anticancer Potential

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in certain cancer cells, possibly through the modulation of key signaling pathways involved in cell survival and proliferation. Further investigations are required to elucidate the specific mechanisms involved .

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial effects of this compound against Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, highlighting its potential as an alternative therapeutic agent .
  • Cytotoxic Effects on Cancer Cells : In vitro assays conducted on human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-cyano-N-(phenyl)-3-(thiophen-3-yl)prop-2-enamideStructureModerate antibacterial activity
2-cyano-N-(naphthalen-1-yl)-3-(furan-3-yl)prop-2-enamideStructureLower cytotoxicity compared to naphthalene derivative

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of naphthalen-1-amine with a cyanoacetamide precursor.
  • Step 2 : Introduction of the thiophene moiety via Knoevenagel condensation using thiophene-3-carbaldehyde under basic conditions (e.g., piperidine in ethanol at 60–80°C) .
  • Optimization : Reaction yield and purity depend on solvent choice (DMF or dichloromethane for solubility), catalyst (e.g., Cu(OAc)₂ for azide-alkyne cycloadditions), and temperature control. Thin-layer chromatography (TLC) is critical for monitoring intermediate formation .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (naphthalene and thiophene rings) and the cyano group (δ ~110–120 ppm). The enamide geometry (E/Z) is confirmed by coupling constants in the alkene region .
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₁₃N₂OS: 305.0753) .

Q. What are the initial biological screening protocols for evaluating this compound’s activity?

  • Methodology :

  • In vitro assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Enzyme inhibition : Kinase inhibition assays (e.g., JAK/STAT pathway) using recombinant proteins and ATP-competitive binding studies .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement of this compound?

  • Methodology :

  • Use SHELXL for refinement: Adjust parameters like displacement factors (Uᵢₛₒ) and hydrogen-bond constraints. Validate with R-factors (R₁ < 5% for high-resolution data).
  • Address twinning or disorder by applying TWIN/BASF commands in SHELX .
  • Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths/angles .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

  • Methodology :

  • Catalyst optimization : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance enamide formation efficiency .
  • Solvent effects : Switch from ethanol to DMF to improve solubility of aromatic intermediates.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) while maintaining yield .

Q. How can structure-activity relationships (SAR) be explored to enhance biological potency?

  • Methodology :

  • Analog synthesis : Modify the thiophene ring (e.g., 3-thienyl to 2-thienyl) or naphthalene substituents (e.g., electron-withdrawing groups) .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., STAT3; PDB ID: 1BG1). Validate with SPR (surface plasmon resonance) for kinetic binding studies .

Q. What experimental approaches resolve discrepancies in reported biological activity data?

  • Methodology :

  • Dose-response curves : Re-evaluate IC₅₀ values across multiple cell lines to account for variability in membrane permeability .
  • Metabolic stability assays : Use liver microsomes (human/rat) to assess compound degradation, which may explain inconsistent in vivo vs. in vitro results .

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